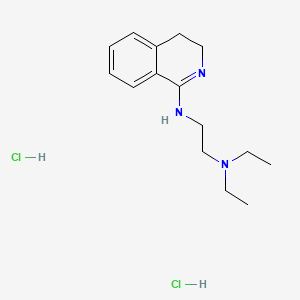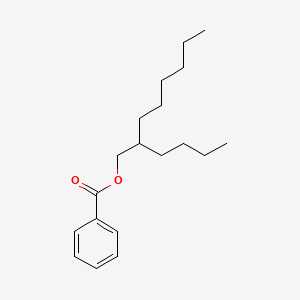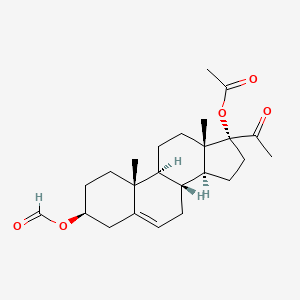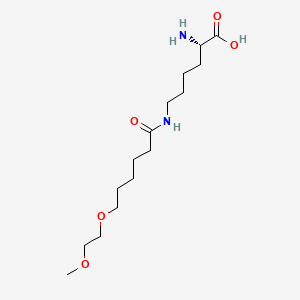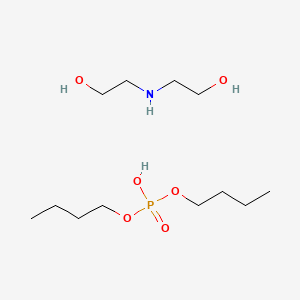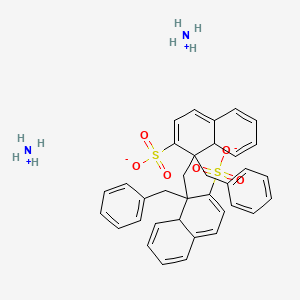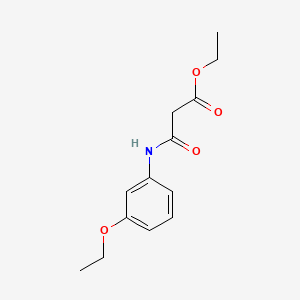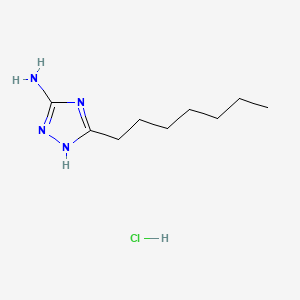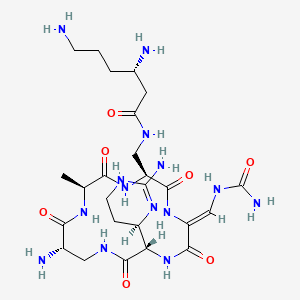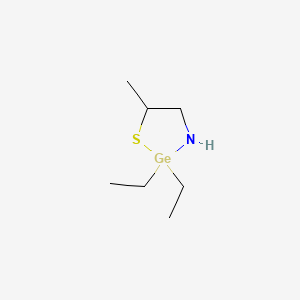
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is an organogermanium compound that features a thiazole ring. This compound is notable for its unique combination of germanium and thiazole, which imparts distinct chemical and physical properties. The molecular formula of this compound is C7H17GeNS, and it has a molecular weight of 219.92158 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with biological molecules and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The germanium atom can form coordination complexes with biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diethyl-1,3,2-thiazagermolidine: Similar structure but lacks the methyl group at the 5-position.
2,2-Diethyl-5-methyl-1,3,2-thiazole: Similar thiazole ring but without the germanium atom.
2,2-Diethyl-5-methyl-1,3,2-thiazasilolidine: Contains silicon instead of germanium.
Uniqueness
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and coordination characteristics .
Propiedades
Número CAS |
84260-32-2 |
|---|---|
Fórmula molecular |
C7H17GeNS |
Peso molecular |
219.91 g/mol |
Nombre IUPAC |
2,2-diethyl-5-methyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C7H17GeNS/c1-4-8(5-2)9-6-7(3)10-8/h7,9H,4-6H2,1-3H3 |
Clave InChI |
AJFYBGQDSSLDOZ-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge]1(NCC(S1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



